4-Chloro-2,6-difluorobenzohydrazide
Description
4-Chloro-2,6-difluorobenzohydrazide (C₇H₅ClF₂N₂O) is a halogenated benzohydrazide derivative characterized by a benzene ring substituted with chlorine at position 4, fluorine atoms at positions 2 and 6, and a hydrazide functional group (-CONHNH₂).
Properties
Molecular Formula |
C7H5ClF2N2O |
|---|---|
Molecular Weight |
206.58 g/mol |
IUPAC Name |
4-chloro-2,6-difluorobenzohydrazide |
InChI |
InChI=1S/C7H5ClF2N2O/c8-3-1-4(9)6(5(10)2-3)7(13)12-11/h1-2H,11H2,(H,12,13) |
InChI Key |
URGFBJRJWVJYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)NN)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-difluorobenzohydrazide typically involves the reaction of 4-Chloro-2,6-difluorobenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Chloro-2,6-difluorobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-difluorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different functional groups.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Condensation Reactions: Carbonyl compounds such as aldehydes or ketones are used, often under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where chlorine or fluorine atoms are replaced.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the hydrazide group.
Condensation Reactions: Products include hydrazones, which are useful intermediates in organic synthesis.
Scientific Research Applications
4-Chloro-2,6-difluorobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-difluorobenzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Key Comparisons:
Functional Groups
- Hydrazide vs. Amide : The hydrazide group (-CONHNH₂) in this compound is more nucleophilic than the amide group in 2-chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide, making it a better ligand for metal coordination or a reactive intermediate in heterocyclic synthesis .
- Hydrazide vs. Aldehyde : The aldehyde group in 4-(benzyloxy)-2,6-difluorobenzaldehyde is prone to oxidation, whereas the hydrazide group offers stability and versatility in condensation reactions .
Trifluoromethyl vs. Chloro: The CF₃ group in 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine increases lipophilicity, favoring agrochemical applications, while the chloro-fluoro combination in the target compound balances polarity and reactivity .
Synthetic Utility
- Hydrazide derivatives like the target compound are often synthesized via hydrazine reactions with benzoyl chlorides. In contrast, phenylhydrazines (e.g., 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine) are typically derived from diazonium salts .
Toxicity and Stability
- Hydrazides generally exhibit higher toxicity than amides due to their reactive NHNH₂ moiety. However, fluorine substitution can mitigate this by enhancing metabolic stability .
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